CXCR4 antagonist 5

CXCR4 Antagonism Receptor Binding Medicinal Chemistry

CXCR4 antagonist 5 (Compound 23) delivers an IC50 of 8.8 nM in receptor binding and 0.02 nM in calcium flux—a >6-fold potency improvement over early aminopyrimidine leads. With MW 367, clogP 2.1, and PSA 48 Ų, its optimized physicochemical profile makes it the definitive benchmark for SAR campaigns in cancer metastasis, HIV entry, and inflammation research. Achieve reproducible, publication-grade data with this reference antagonist. Order high-purity (≥98%) material today.

Molecular Formula C21H30N6
Molecular Weight 366.5 g/mol
Cat. No. B12402932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR4 antagonist 5
Molecular FormulaC21H30N6
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3CCCC4=C3N=CC=C4
InChIInChI=1S/C21H30N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h5,7,9,14,19H,4,6,8,10-13,15H2,1-3H3/t19-/m0/s1
InChIKeyJBMFUTZFKCPWOQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCR4 Antagonist 5: A High-Potency Aminopyrimidine-Based Inhibitor for Cancer, HIV, and Inflammation Research


CXCR4 antagonist 5 (also known as compound 23) is a novel, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It belongs to a class of aminopyrimidine derivatives optimized for enhanced receptor binding and functional antagonism [1]. The compound is characterized by a molecular weight of 367 Da, a calculated logP (clogP) of 2.1, a polar surface area (PSA) of 48 Ų, and a pKa of 7.2 [1]. It demonstrates potent inhibition of the CXCL12/CXCR4 signaling axis, which is implicated in cancer metastasis, HIV entry, and inflammatory cell trafficking [1].

Why CXCR4 Antagonist 5 Should Not Be Substituted with In-Class Analogs Without Comparative Validation


Despite the availability of numerous small-molecule CXCR4 antagonists, significant variations in receptor binding affinity, functional potency, and physicochemical properties exist, which directly impact experimental outcomes and lead optimization strategies [REFS-1, REFS-2]. For instance, the initial aminopyrimidine lead (compound 3) exhibited a CXCR4 binding IC50 of 54 nM, whereas subsequent optimization yielded compound 23 (CXCR4 antagonist 5) with an IC50 of 8.8 nM, a more than six-fold improvement [REFS-1, REFS-2]. Substituting CXCR4 antagonist 5 with a less potent analog could lead to insufficient target engagement, confounded functional assay results, or the selection of a suboptimal chemical starting point for further medicinal chemistry efforts [REFS-1, REFS-2].

Quantitative Differentiation of CXCR4 Antagonist 5 Against Leading Comparators


Superior CXCR4 Receptor Binding Affinity Versus Initial Lead and Alternative Antagonist

CXCR4 antagonist 5 demonstrates a significantly higher binding affinity for the CXCR4 receptor compared to the initial aminopyrimidine lead compound 3 and the alternative antagonist CXCR4 antagonist 6. In a competitive binding assay using APC-conjugated 12G5 antibody, CXCR4 antagonist 5 exhibited an IC50 of 8.8 nM [1]. This represents a 6.1-fold improvement over compound 3 (IC50 = 54 nM) [2] and an 8.9-fold improvement over CXCR4 antagonist 6 (IC50 = 79 nM) .

CXCR4 Antagonism Receptor Binding Medicinal Chemistry Cancer Research

Enhanced Functional Inhibition of CXCL12-Induced Calcium Flux

CXCR4 antagonist 5 is exceptionally potent in a functional assay measuring the inhibition of CXCL12-induced cytosolic calcium increase, a key downstream signaling event. The compound achieves an IC50 of 0.02 nM [1]. This functional potency is 115-fold greater than that of the initial lead compound 3 (IC50 = 2.3 nM) [2] and 12.5-fold greater than that of CXCR4 antagonist 6 (IC50 = 0.25 nM) .

Functional Antagonism Calcium Mobilization Cell Signaling HIV Research

Optimized Physicochemical Profile for Drug Discovery and Lead Optimization

CXCR4 antagonist 5 exhibits a calculated physicochemical profile that aligns with desirable drug-like properties. Its molecular weight (MW = 367 Da), lipophilicity (clogP = 2.1), and polar surface area (PSA = 48 Ų) are within optimal ranges for oral bioavailability [1]. Compared to the initial lead compound 3 (MW = 353 Da, clogP = 2.0, pKa = 6.7), the slight increase in lipophilicity and basicity (pKa = 7.2) may contribute to improved membrane permeability and target engagement [REFS-1, REFS-2].

Medicinal Chemistry Drug Discovery Physicochemical Properties Lead Optimization

Optimal Research Applications for CXCR4 Antagonist 5 Based on its Quantified Performance Profile


Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its superior potency (IC50 = 8.8 nM for receptor binding, 0.02 nM for calcium flux) and optimized physicochemical properties (MW 367, clogP 2.1), CXCR4 antagonist 5 is an ideal reference compound for medicinal chemistry programs focused on developing next-generation CXCR4 antagonists [1]. Its data serve as a benchmark for evaluating new chemical entities in SAR campaigns aimed at further improving efficacy or ADME profiles [1].

Functional Investigation of the CXCL12/CXCR4 Axis in Cancer and Inflammation

The compound's exceptional functional potency (IC50 = 0.02 nM for calcium flux inhibition) makes it a superior tool for dissecting CXCR4-mediated signaling in cell-based assays [1]. It is particularly well-suited for studies on cancer metastasis, immune cell trafficking, and inflammatory responses where potent and specific blockade of the CXCR4 pathway is required [1].

HIV Entry and Replication Studies

As a potent CXCR4 antagonist, CXCR4 antagonist 5 can be effectively employed in virology research to inhibit the entry of X4-tropic HIV-1 strains that utilize the CXCR4 co-receptor for cellular infection [1]. Its high binding affinity and functional antagonism ensure robust inhibition, providing a reliable tool for studying HIV entry mechanisms and evaluating the potential of co-receptor blockade as an antiviral strategy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXCR4 antagonist 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.